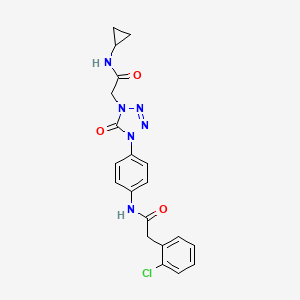
2-(2-chlorophenyl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-chlorophenyl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN6O3 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-chlorophenyl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings, case studies, and data regarding its biological activity, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN5O3, indicating a structure that includes a chlorophenyl group, a cyclopropylamino moiety, and a tetrazole ring. The presence of these functional groups suggests a potential for diverse biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study published in Cancer Research highlighted that derivatives of tetrazole have shown potent cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study conducted on related compounds demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Neuropharmacological Effects
The cyclopropylamino group is associated with central nervous system (CNS) activity. Compounds with similar structures have been reported to exhibit CNS-stimulating properties and potential applications in treating disorders like depression or anxiety .
Case Study 1: Anticancer Screening
In a systematic screening of anticancer compounds, derivatives containing the tetrazole ring were evaluated for their efficacy against multicellular spheroids representing tumors. The results showed that the compound significantly inhibited spheroid growth, suggesting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
A comparative study on various derivatives revealed that those containing the chlorophenyl and cyclopropylamino groups exhibited enhanced antimicrobial activity compared to their counterparts without these substituents. This study emphasized the importance of structural modifications in enhancing biological activity .
Data Tables
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | Significant against various cancer cell lines | Induction of apoptosis, inhibition of proliferation |
| Antimicrobial | Effective against S. aureus and E. coli | Disruption of cell membranes |
| CNS Activity | Potential stimulant effects | Modulation of neurotransmitter systems |
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O3/c21-17-4-2-1-3-13(17)11-18(28)22-15-7-9-16(10-8-15)27-20(30)26(24-25-27)12-19(29)23-14-5-6-14/h1-4,7-10,14H,5-6,11-12H2,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKBHUPQWRXDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














